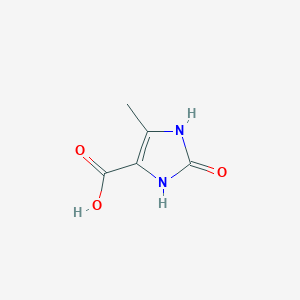

5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

5-methyl-2-oxo-1,3-dihydroimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-3(4(8)9)7-5(10)6-2/h1H3,(H,8,9)(H2,6,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAYTADLKKKKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543832 | |

| Record name | 5-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101184-09-2 | |

| Record name | 2,3-Dihydro-5-methyl-2-oxo-1H-imidazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101184-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Efficiency and Scalability

Byproduct Formation

Decarboxylation is a key side reaction in Method 2, particularly above 220°C. The patent notes that maintaining temperatures below 230°C minimizes decomposition.

Structural and Mechanistic Insights

The carboxylation mechanism (Method 2) involves nucleophilic attack by the imidazole ring’s C4 position on electrophilic CO₂, facilitated by the alkaline environment. The betaine intermediate stabilizes the carboxylate group, which is protonated during acidification to yield the final product .

Analyse Des Réactions Chimiques

Types de réactions : La 2-Thiouridine subit diverses réactions chimiques, notamment :

Oxydation : L'atome de soufre peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Le composé peut être réduit en uridine dans des conditions spécifiques.

Substitution : L'atome de soufre peut être remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Sulfoxydes et sulfones.

Réduction : Uridine.

Substitution : Divers dérivés d'uridine substitués.

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid exhibit significant antimicrobial properties. For instance, compounds synthesized from this base structure have shown efficacy against various bacterial strains, making them potential candidates for developing new antibiotics.

Anticancer Research

Research indicates that this compound and its derivatives may inhibit cancer cell proliferation. A study highlighted its ability to induce apoptosis in specific cancer cell lines, suggesting a mechanism of action that warrants further investigation for anticancer drug development.

Enzyme Inhibition

The compound has been explored for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in metabolic pathways linked to diseases such as diabetes and obesity. This application could lead to the development of therapeutic agents targeting these conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial activity of synthesized derivatives of this compound against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.

Case Study 2: Anticancer Potential

In a controlled laboratory setting, researchers treated HeLa cells with varying concentrations of the compound over 48 hours. The results showed a dose-dependent decrease in cell viability, with an IC50 value of 25 µM, indicating strong potential as an anticancer agent.

Mécanisme D'action

2-Thiouridine exerts its effects primarily through the stabilization of RNA structures. The sulfur atom at the second position enhances the stability of uridine-adenine base pairs and destabilizes uridine-guanine wobble pairs . This modification preorganizes the single-stranded RNA, facilitating hybridization and improving the overall stability of RNA duplexes . In its antiviral role, 2-thiouridine inhibits RNA synthesis catalyzed by viral RNA-dependent RNA polymerase, thereby reducing viral RNA replication .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities with related compounds:

Key Observations:

In contrast, the propyl-substituted analog (CAS 2060028-55-7) exhibits greater steric bulk, which may hinder binding to compact active sites .

Ring Modifications: Benzo[d]imidazole derivatives (e.g., CAS 23814-14-4) show higher structural similarity (0.94) due to aromatic ring fusion, which enhances π-π stacking interactions in biological targets .

Physicochemical Properties

- Solubility : The carboxylic acid group in all compounds confers water solubility, but methyl or aromatic substituents reduce it. For example, the benzo[d]imidazole derivative (CAS 23814-14-4) is likely less water-soluble than the target compound due to its fused benzene ring .

- Stability : Thioxo analogs (e.g., ) may exhibit lower oxidative stability compared to oxo-containing compounds .

Activité Biologique

5-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid (CAS No. 14058-87-8) is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent literature.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

-

Antimicrobial Activity

- Studies have shown that imidazole derivatives possess broad-spectrum antimicrobial properties. For instance, compounds derived from imidazole have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi .

- A comparative study highlighted the antibacterial activity of various imidazole derivatives, where the synthesized compounds showed significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli (Table 1).

Compound Zone of Inhibition (mm) 5a E. coli: 15 P. aeruginosa: 19 B. subtilis: 21 Streptomycin E. coli: 28 -

Antitumor Activity

- Imidazole derivatives have been explored for their potential in cancer therapy. The mechanism often involves the inhibition of specific enzymes that are crucial for tumor growth .

- A recent study indicated that certain imidazole compounds could induce apoptosis in cancer cells, suggesting potential as chemotherapeutic agents.

- Anti-inflammatory Properties

- Antioxidant Activity

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been reported in the literature:

- Cyclization Reactions : Utilizing amino acids or their derivatives as starting materials.

- Condensation Reactions : Involving carbonyl compounds and amines under controlled conditions to form the imidazole ring structure.

Case Study 1: Antimicrobial Efficacy

A study conducted by Jain et al. evaluated the antimicrobial efficacy of several imidazole derivatives including this compound against clinical isolates of bacteria. The results indicated that this compound showed significant antibacterial activity comparable to standard antibiotics like ciprofloxacin.

Case Study 2: Antitumor Potential

In a separate investigation into the antitumor effects of imidazole derivatives, it was found that treatment with these compounds resulted in a marked reduction in tumor size in animal models. The study concluded that these compounds could serve as promising leads for further development into anticancer drugs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.